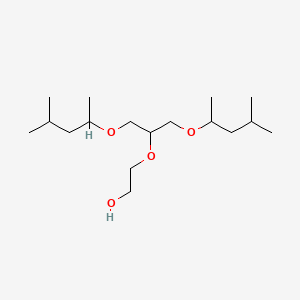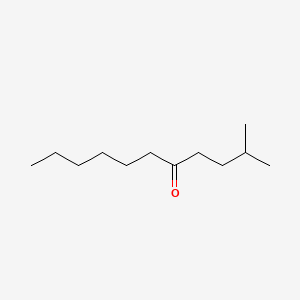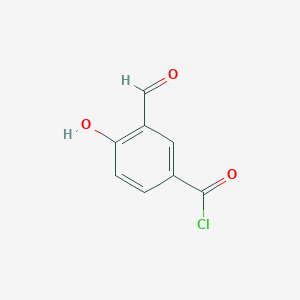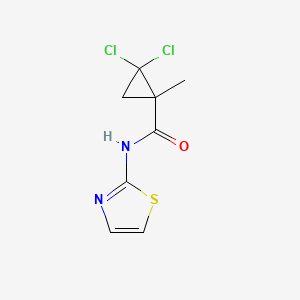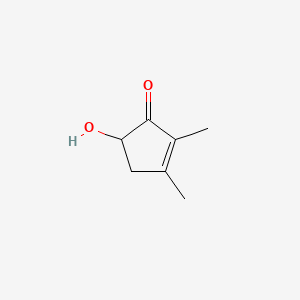
2,3-Dichloro-5-cyclopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a cyclopropyl group at the 5th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dichloro-5-cyclopropylpyridine typically involves the chlorination of 5-cyclopropylpyridine. One common method includes the following steps:
Starting Material: 5-cyclopropylpyridine.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the range of 80-120°C, to ensure complete chlorination.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Implementation of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Advanced purification techniques such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5-cyclopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea in solvents like dimethylformamide (DMF) at temperatures around 100°C.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 2,3-diamino-5-cyclopropylpyridine or 2,3-dithiopyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2,3-dichloro-5-cyclopropylamine.
Aplicaciones Científicas De Investigación
2,3-Dichloro-5-cyclopropylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5-cyclopropylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-trifluoromethylpyridine: Similar structure but with a trifluoromethyl group instead of a cyclopropyl group.
2,3-Dichloro-5-methylpyridine: Similar structure but with a methyl group instead of a cyclopropyl group.
2,3-Dichloro-5-phenylpyridine: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
2,3-Dichloro-5-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7Cl2N |
|---|---|
Peso molecular |
188.05 g/mol |
Nombre IUPAC |
2,3-dichloro-5-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Cl2N/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2 |
Clave InChI |
GJLGKCLBFTZXFN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(N=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


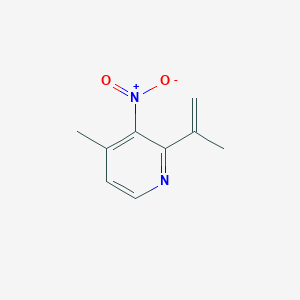
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)

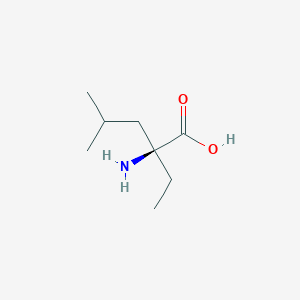
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
